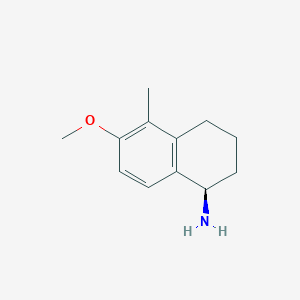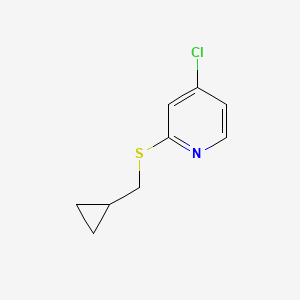
4-Chloro-2-((cyclopropylmethyl)thio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-((ciclopropilmetil)tio)piridina es un compuesto químico con la fórmula molecular C9H10ClNS y un peso molecular de 199,7 g/mol . Es un derivado de piridina que presenta un grupo cloro en la posición 4 y un grupo ciclopropilmetiltio en la posición 2. Este compuesto es de interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-2-((ciclopropilmetil)tio)piridina típicamente involucra la reacción de 4-cloropiridina con ciclopropilmetiltiol en presencia de una base. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno, y la reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para garantizar la alta pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-2-((ciclopropilmetil)tio)piridina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo cloro puede ser sustituido por nucleófilos como aminas o tioles.
Reacciones de Oxidación: El grupo tioéter puede ser oxidado al correspondiente sulfóxido o sulfona.
Reacciones de Reducción: El anillo de piridina puede sufrir reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) se utilizan comúnmente.
Reacciones de Oxidación: Se emplean agentes oxidantes como peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA).
Reacciones de Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen varias piridinas sustituidas.
Reacciones de Oxidación: Los productos incluyen sulfóxidos y sulfonas.
Reacciones de Reducción: Los productos incluyen derivados de piridina reducidos.
Aplicaciones Científicas De Investigación
4-Cloro-2-((ciclopropilmetil)tio)piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-((ciclopropilmetil)tio)piridina involucra su interacción con objetivos moleculares específicos. Los grupos cloro y tioéter juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Los estudios detallados sobre su mecanismo de acción están en curso para dilucidar sus objetivos moleculares precisos y las vías involucradas .
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-2-metilpiridina: Estructura similar pero carece del grupo tioéter.
2-Cloro-4-(metiltio)piridina: Estructura similar pero con un patrón de sustitución diferente.
4-Cloro-2-(etiltio)piridina: Estructura similar con un grupo etiltio en lugar de ciclopropilmetiltio.
Singularidad
4-Cloro-2-((ciclopropilmetil)tio)piridina es única debido a la presencia del grupo ciclopropilmetiltio, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación y lo distingue de otros derivados de piridina similares .
Propiedades
Número CAS |
1346707-39-8 |
|---|---|
Fórmula molecular |
C9H10ClNS |
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
4-chloro-2-(cyclopropylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clave InChI |
FNKDPRGSPDXFOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CSC2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


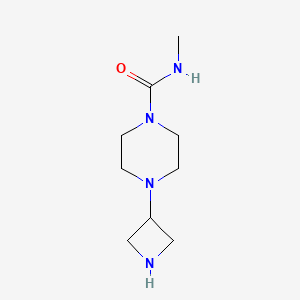
![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)


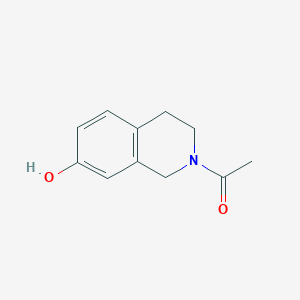

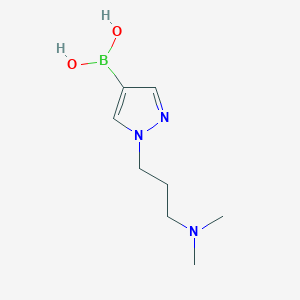

![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)


